![molecular formula C10H21NO B2373261 [1-(Methylamino)cyclooctyl]methanol CAS No. 1184824-08-5](/img/structure/B2373261.png)

[1-(Methylamino)cyclooctyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

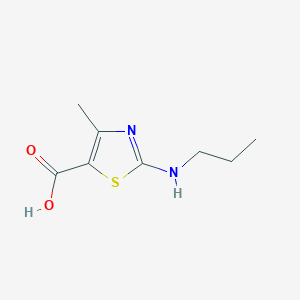

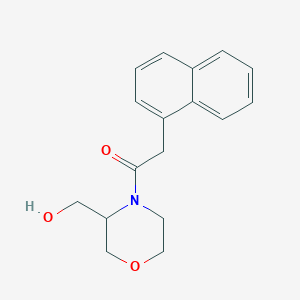

“[1-(Methylamino)cyclooctyl]methanol” is a chemical compound with the molecular formula C10H21NO . It contains a total of 33 atoms, including 21 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecule consists of 33 bonds in total, including 12 non-H bonds, 2 rotatable bonds, 1 eight-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Molecular Structure Analysis

The molecular structure of “[1-(Methylamino)cyclooctyl]methanol” is characterized by an eight-membered ring, a secondary amine (aliphatic), a hydroxyl group, and a primary alcohol . The molecule has 2 rotatable bonds .Aplicaciones Científicas De Investigación

Methanol as a Hydrogen Source and C1 Synthon

- N-Methylation of Amines and Transfer Hydrogenation using Methanol : Methanol can be effectively used as both a C1 synthon and H2 source for selective N-methylation of amines. This method, catalyzed by RuCl3.xH2O, is clean and cost-competitive, with broad applications in synthesizing pharmaceutical agents (Sarki et al., 2021).

Methanol in Organic Synthesis

- Selective N-Formylation and N-Methylation of Amines Using Methanol : Methanol's role in the C1 functionalization of primary amines, including N-formylation and N-methylation, is significant. These reactions are facilitated via dehydrogenation of methanol with a ruthenium-based catalyst, achieving moderate to excellent yields (Choi & Hong, 2018).

Methanol in Chemical Compound Production

- Production of Carbon-13-labeled Cadaverine Using Methanol : Methanol, as a one-carbon compound, can be utilized in biotechnological production. A study highlighted the engineering of Corynebacterium glutamicum for the co-utilization of methanol in the production of cadaverine, a polyamide building block (Lessmeier et al., 2015).

Methanol as a Feedstock for Bioprocess Technology

- Biotechnological Applications of Methanol : Methanol serves as a building block in the chemical industry and has applications in bioprocess technology with methylotrophic bacteria. It's an alternative carbon source for developing economically competitive bioprocesses (Schrader et al., 2009).

Methanol in Biological Conversions

Engineering of Escherichia coli for Methanol Conversion : Methanol is an attractive substrate for biological production of chemicals. Engineering of E. coli to utilize methanol using specific enzymes demonstrated successful conversion of methanol into biomass components, including specialty chemicals (Whitaker et al., 2017).

Methanol-Essential Growth of Escherichia coli : Through an in silico-guided approach, E. coli was engineered for methanol-essential growth. The modified strain incorporated methanol into core metabolites, marking a significant step in generating synthetic methylotrophic organisms (Meyer et al., 2018).

Propiedades

IUPAC Name |

[1-(methylamino)cyclooctyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-11-10(9-12)7-5-3-2-4-6-8-10/h11-12H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMUIDWCFWVQAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCCCCC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2373182.png)

![6-Ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2373188.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2373193.png)

![1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2373199.png)